REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][cH:9][n:10][c:11]12.[C:17]1(=[O:26])[CH2:18][CH2:19][c:20]2[cH:21][cH:22][cH:23][cH:24][c:25]21.[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:12][CH2:13][CH2:14][CH2:15][Li:16].[ClH:27]>>[c:2]1([C:17]2([OH:26])[CH2:18][CH2:19][c:20]3[cH:21][cH:22][cH:23][cH:24][c:25]32)[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][cH:9][n:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccc2cccnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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OC1(c2cccc3cccnc23)CCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |